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Cat. No.: B1684430

Introduction

Nilotinib, a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent in the
treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2]
Marketed under the brand name Tasigna®, its efficacy is intrinsically linked to the
physicochemical properties of its active pharmaceutical ingredient (API), Nilotinib
Hydrochloride Monohydrate.[2][3] This technical guide provides an in-depth analysis of these
properties, offering crucial data for researchers, scientists, and drug development
professionals. Understanding its solubility, stability, and solid-state characteristics is paramount
for formulation design, manufacturing process control, and ensuring optimal bioavailability. The
compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug,
indicating both low solubility and low permeability, which presents significant challenges in drug
formulation.[4][5]

General Physicochemical Properties

Nilotinib Hydrochloride Monohydrate is a white to slightly yellowish or greenish-yellow
powder.[3][6] It is the monohydrochloride, monohydrate salt of the nilotinib base and does not
possess a chiral center, hence it is not optically active.[3][4]
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Property Value Reference

4-methyl-N-[3-(4-methyl-1H-
imidazol-1-yl)-5-
(trifluoromethyl)phenyl]-3-[[4-
Chemical Name (3-pyridinyl)-2- [3]
pyrimidinyllamino]-benzamide,

monohydrochloride,

monohydrate
Molecular Formula C2sH22F3N7O - HCI - H20 [3]
Molecular Weight 583.99 g/mol [4]
CAS Registry No. 923288-90-8 [3]

White to slightly yellowish to
Appearance . . [3][6]
slightly greenish yellow powder

Class IV (Low Solubility, Low
BCS Class N [41[5]
Permeability)

Optical Activity None (no asymmetric carbon) [4]

Solubility Profile and Related Parameters

The solubility of Nilotinib Hydrochloride Monohydrate is markedly pH-dependent, a critical
factor for its absorption in the gastrointestinal tract. Its aqueous solubility decreases
significantly as the pH increases.[4][7]

Table 2.1: Solubility in Various Solvents
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Solvent Solubility Description Reference
Dimethyl Sulfoxide (DMSO) Freely soluble / Very soluble [3114]
Ethanol Sparingly soluble [3114]
Methanol Sparingly soluble [31[4]

Water Practically insoluble [3]
Acetonitrile Very slightly soluble [3]
n-Octanol Very slightly soluble [3]

Buffer (pH = 4.5) Practically insoluble [4107]

Table 2.2: lonization and Partitioning Characteristics

Parameter Value Conditions Reference

pKax 2.1 - [3114]

pKaz 5.4 - [31[4]
n-Octanol / 0.1 N HCI

Log D -1.1 [4]
buffer at 37°C

) in Water/Ethanol

pH (0.02% solution) 4.3 [3114]
(50:50 v/v)

pH (0.1% suspension) 5.3 in Water [3][4]

Solid-State Characterization

The solid-state form of an API affects its stability, dissolution rate, and manufacturability.
Nilotinib Hydrochloride can exist in various crystalline forms, including hydrates and other
polymorphs.[5][8] The monohydrate is a well-characterized form where one mole of water is
integral to the crystal lattice structure.[5]

3.1. Thermal Analysis
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Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to
evaluate the thermal behavior of the crystal form, including dehydration and melting events.

Table 3.1: Thermal Properties of Nilotinib Hydrochloride Monohydrate

Onset Peak .
. Observatio
Technique Event Temperatur  Temperatur Reference
e (°C) e (°C)

Endothermic
peak
] correspondin
DSC Dehydration ~97.8 ~133.4 [9][10]
g to the loss
of lattice

water.

Weight loss
of ~3.2% w/w,

TGA Water Loss - ~140 equivalent to [5]
one mole of

water.

Endothermic
Melt /
event

DSC Decompositio  ~194.2 ~199.1 ] [9]
following
n
dehydration.

Note: An initial small endotherm around 50°C may also be observed, corresponding to the loss
of surface water.[5]

3.2. Crystallographic Data

Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline form of the
API. The monohydrate form has a distinct and reproducible diffraction pattern.

Table 3.2: Characteristic PXRD Peaks for Nilotinib Hydrochloride Monohydrate
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20 Angle (°)

8.66

11.42

17.37

19.23

25.50

(Reference:[11])
3.3. Stability Profile

Stability studies indicate that Nilotinib Hydrochloride Monohydrate is stable under thermal
and photolytic conditions.[12][13] However, it is susceptible to degradation in acidic, basic, and
oxidative environments.[12] Forced degradation studies show that hydrolysis of the amide
group can occur under acidic and basic conditions.[12] Long-term stability data supports an
expiry of 24 months when stored at temperatures not exceeding 25°C.[4]

Spectroscopic Profile

Various spectroscopic techniques are employed to confirm the identity and structure of the
molecule.

« Infrared (IR) Spectroscopy: Used as a primary identification method, confirming the presence
of key functional groups.[3]

o UV-Visible Spectroscopy: The molecule exhibits a maximum absorbance (Amax) in the range
of 250-270 nm, which can be used for quantification.[14] A specific UV spectroscopic method
has been developed with a Amax of 303 nm.[15]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 13C NMR are used to
elucidate and confirm the chemical structure of the nilotinib molecule.[3][12]

Mechanism of Action and Signaling Pathway
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Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of
CML.[1][16] It binds to the ATP-binding site of the ABL kinase domain, stabilizing its inactive
conformation.[16][17] This action blocks the phosphorylation of downstream substrates,
thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of
leukemia cells.[16][18][19] The primary pathways inhibited are the RAS/RAF/MEK/ERK and
PI3K/AKT/mTOR pathways.[19][20]
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Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Experimental Protocols
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Standardized protocols are essential for the consistent and accurate characterization of
Nilotinib Hydrochloride Monohydrate.
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(Nilotinib HCI H20)

Physicochemical Characterization
Powder X-ray Diffraction DSC/TGA Dynamic Vapor Sorption Solubility Studies FTIR / UV-Vis / NMR
(Polymorph ID) (Thermal Behavior) (Hygroscopicity) (pH-dependency) (Identity & Structure)

Data Compilation
& Analysis

Comprehensive
Physicochemical Profile

Click to download full resolution via product page

Caption: Workflow for the physicochemical characterization of an API sample.

6.1. Powder X-ray Diffraction (PXRD)

¢ Instrument: PANalytical X'Pert Pro or equivalent.
 Radiation: CuKal (1.5406 A) radiation.

+ \oltage/Current: 45 kV and 40 mA.

o Sample Preparation: A small amount of the powder sample is gently packed into a sample
holder.

¢ Scan Range: Typically 2° to 40° in 26.
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Scan Speed: Variable, e.g., 2°/min.

Data Analysis: The resulting diffractogram is compared with reference patterns of known
polymorphic forms.[5]

6.2. Differential Scanning Calorimetry (DSC)

Instrument: Mettler Toledo DSC or TA Instruments Q2000.

Sample Pans: ~3-5 mg of the sample is weighed into a 40 yL aluminum pan and hermetically
sealed.[5][21]

Heating Rate: A standard rate of 10 °C/min is used.[9][21]

Temperature Range: Typically from ambient temperature (e.g., 30 °C) to above the melting
point (e.g., 250-300 °C).[21]

Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is maintained to provide an inert
environment.[21]

Data Analysis: The thermogram is analyzed for endothermic and exothermic events, such as
dehydration, glass transitions, and melting/decomposition.[10]

6.3. Thermogravimetric Analysis (TGA)

Instrument: TA Instruments Q600 or equivalent.
Sample Size: Approximately 5-10 mg of the sample is placed in an open TGA pan.
Heating Rate: A linear heating rate, often 10 °C/min, is applied.

Temperature Range: From ambient to a temperature sufficient to ensure complete
degradation (e.g., 300°C or higher).

Atmosphere: Performed under a controlled nitrogen atmosphere.

Data Analysis: The TGA curve is analyzed for weight loss steps, which are quantified to
determine the water content and decomposition profile.[5]
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6.4. Dynamic Vapor Sorption (DVS)

Instrument: TA Instruments Q5000SA or similar.

o Method: The sample is subjected to a program of varying relative humidity (RH) at a constant
temperature (e.g., 25°C). A full cycle typically involves a sorption phase (e.g., 0% to 90%
RH) followed by a desorption phase (90% to 0% RH) in 10% RH increments.[5]

» Equilibrium Condition: The instrument proceeds to the next RH step after the sample weight
has stabilized (e.g., dm/dt < 0.01% per minute).

o Data Analysis: A sorption-desorption isotherm is generated to classify the hygroscopicity of
the material and assess the physical stability of the hydrate form.[5]

6.5. Solubility Determination

e Method: An equilibrium solubility method is used. An excess amount of Nilotinib
Hydrochloride Monohydrate is added to a series of vials containing different aqueous
buffers (e.g., pH 1.2 to 7.4) and other relevant solvents.

» Conditions: The vials are agitated in a temperature-controlled environment (e.g., 25°C or
37°C) until equilibrium is reached (typically 24-48 hours).[4][5]

e Analysis: The suspensions are filtered, and the concentration of the dissolved drug in the
clear supernatant is determined using a validated analytical method, such as UV-Vis
spectrophotometry or HPLC.[14]

Conclusion

The physicochemical properties of Nilotinib Hydrochloride Monohydrate are complex and
require thorough characterization. Its BCS Class IV nature, characterized by low, pH-
dependent solubility, is a dominant factor influencing its biopharmaceutical performance. The
solid-state properties, particularly the existence of a stable monohydrate form, are crucial for
ensuring product consistency and quality. The comprehensive data and protocols outlined in
this guide serve as a vital resource for scientists and researchers engaged in the development,
formulation, and manufacturing of nilotinib-based drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nilotinib | C28H22F3N70 | CID 644241 - PubChem [pubchem.ncbi.nim.nih.gov]

2. US9580408B2 - Polymorphic forms of nilotinib hydrochloride - Google Patents
[patents.google.com]

. arasto.com [arasto.com]
. accessdata.fda.gov [accessdata.fda.gov]
. ijppr.humanjournals.com [ijppr.humanjournals.com]

. medkoo.com [medkoo.com]

N o o~ W

. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of
action_Chemicalbook [chemicalbook.com]

8. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents
[patents.google.com]

9. dspace.library.uu.nl [dspace.library.uu.nl]

10. Influence of Neutralization Precipitation Conditions on the Physical Stability of
Amorphous Solid Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

13. akjournals.com [akjournals.com]

14. researchgate.net [researchgate.net]

15. wjpls.org [wjpls.org]

16. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

17. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nim.nih.gov]
18. researchgate.net [researchgate.net]

19. aacrjournals.org [aacrjournals.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1684430?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Nilotinib
https://patents.google.com/patent/US9580408B2/da
https://patents.google.com/patent/US9580408B2/da
https://arasto.com/product/nilotinib-hydrochloride-monohydrate/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2007/022068s000_ChemR.pdf
https://ijppr.humanjournals.com/wp-content/uploads/2021/01/12.Cheddi-Srinivasa-Rao-R.-Sreenivas-Vangala-Ranga-Reddy-Durga-Prasad-Gopal-Vaidyanathan.pdf
https://www.medkoo.com/products/4489
https://www.chemicalbook.com/article/nilotinib-hydrochloride-monohydrate-chemical-property-and-mechanism-of-action.htm
https://www.chemicalbook.com/article/nilotinib-hydrochloride-monohydrate-chemical-property-and-mechanism-of-action.htm
https://patents.google.com/patent/US8703788B2/en
https://patents.google.com/patent/US8703788B2/en
https://dspace.library.uu.nl/bitstream/handle/1874/363680/1_s2.0_S0731708517314553_main.pdf?sequence=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858484/
https://www.researchgate.net/publication/380240705_Crystal_Structure_of_Nilotinib_Hydrochloride_Monohydrate_According_to_Powder_X-Ray_Diffraction_Data
https://pdfs.semanticscholar.org/1f4e/4eb21b0aea5deb01144a54cc3f54ffb2a07c.pdf
https://akjournals.com/view/journals/1326/26/4/article-p637.pdf
https://www.researchgate.net/figure/UV-Spectrum-of-nilotinib-hydrochloride_fig2_307920884
https://www.wjpls.org/download/article/125052025/1748682968.pdf
https://synapse.patsnap.com/article/what-is-the-mechanism-of-nilotinib-hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC4004101/
https://www.researchgate.net/figure/Signaling-pathways-activated-by-BCR-ABL-a-BCR-ABL-activates-GRB-2-SOS-which-in-turn_fig1_285657829
https://aacrjournals.org/clincancerres/article/18/4/930/77476/Molecular-Pathways-BCR-ABLBCR-ABL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 20. researchgate.net [researchgate.net]

o 21. Effect of Solute Concentration and Filtration Rate on the Scale Production of a Physically
Stable Amorphous Solid Form of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
Nilotinib Hydrochloride Monohydrate Crystals]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1684430#physicochemical-properties-of-nilotinib-
hydrochloride-monohydrate-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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